Product packaging for 4-Oxatricyclo[4.3.1.13,8]undecan-2-one(Cat. No.:)

4-Oxatricyclo[4.3.1.13,8]undecan-2-one

Cat. No.: B13362454
M. Wt: 166.22 g/mol
InChI Key: ZSBJLFQMHJJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Tricyclo[4.3.1.13,8]undecane and Oxa-Analogues in Chemical Research

The parent hydrocarbon, Tricyclo[4.3.1.13,8]undecane, more commonly known as homoadamantane (B8616219), has been a subject of interest in chemical research for decades. researchgate.netresearchgate.net Its rigid, cage-like structure is an extension of the simpler adamantane (B196018) framework, which was first isolated from petroleum in 1933. wikipedia.orgacs.org The development of synthetic routes to adamantane and its homologues, like homoadamantane, opened the door to exploring their unique chemical and physical properties. researchgate.netnih.gov

The introduction of heteroatoms into these rigid polycyclic scaffolds, creating so-called "hetero-analogues," marked a significant advancement in the field. Researchers began to synthesize aza- (nitrogen-containing) and oxa- (oxygen-containing) derivatives to modulate the physicochemical properties of the parent hydrocarbon. researchgate.netresearchgate.net For instance, the synthesis and biological activity of 4-azatricyclo[4.3.1.13,8]undecane derivatives have been extensively reviewed, showcasing the importance of these modified frameworks. researchgate.net The study of oxa-analogues, such as 4-Oxatricyclo[4.3.1.13,8]undecan-2-one, is a continuation of this effort to expand the chemical space and potential applications of homoadamantane-based compounds. researchgate.net

Significance of Bridged Polycyclic Systems in Organic Chemistry

Bridged polycyclic compounds are a class of molecules characterized by having two or more rings that share non-adjacent carbon atoms. These structures are significant in organic chemistry for several reasons:

Structural Rigidity and 3D Configuration : Their rigid frameworks project substituents into precise regions of three-dimensional space. nih.govresearchgate.net This conformational restriction is highly valuable in drug design and materials science. researchgate.netrsc.org

Unique Chemical Reactivity : The inherent ring strain in many bridged systems can lead to unique chemical behavior and reactivity not observed in more flexible acyclic or monocyclic compounds. researchgate.net

Advancements in Synthesis : The construction of these complex architectures often poses significant synthetic challenges. Overcoming these hurdles leads to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms. researchgate.net

Scaffolds in Medicinal Chemistry : Bridged heterocyclic systems are particularly relevant in drug discovery. nih.gov Incorporating these rigid, three-dimensional structures can positively influence the pharmacokinetic profile of drug candidates by enhancing metabolic stability and reducing lipophilicity. nih.govacs.org Polycyclic compounds are considered useful starting scaffolds for developing multi-functional drugs. nih.gov

The demand for these sp3-rich, three-dimensional skeletons in drug discovery has spurred considerable research into broadening their applications and chemical diversity. researchgate.netrsc.org

Overview of this compound within the Homoadamantane Scaffold Family

This compound is a lactone (a cyclic ester) derivative of the homoadamantane scaffold. It belongs to a class of compounds where one of the methylene (B1212753) bridges of the parent hydrocarbon has been replaced by an oxygen atom, and a carbonyl group is introduced into the ring system.

The synthesis of such lactones within bridged polycyclic systems is often achieved through the Baeyer-Villiger oxidation. researchgate.netnumberanalytics.comwikipedia.org This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org For example, the model Baeyer-Villiger oxidation of 2-adamantanone (B1666556) has been shown to produce the isomeric lactone, 4-oxatricyclo[4.3.1.13,8]undecan-5-one. researchgate.netbeilstein-journals.org This suggests that this compound is synthetically accessible from the corresponding tricyclo[4.3.1.13,8]undecanone precursor.

The presence of the lactone functionality within the rigid homoadamantane framework makes this compound an interesting target for further chemical modification and exploration of its potential applications.

Table 1: Properties of this compound

Property Value
IUPAC Name 4-Oxatricyclo[4.3.1.1³,⁸]undecan-2-one
Molecular Formula C₁₀H₁₄O₂
CAS Number 66483-54-3 bldpharm.com
Compound Type Lactone, Bridged Polycyclic Ether
Core Scaffold Homoadamantane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B13362454 4-Oxatricyclo[4.3.1.13,8]undecan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-oxatricyclo[4.3.1.13,8]undecan-2-one

InChI

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-12-9(10)4-6/h6-9H,1-5H2

InChI Key

ZSBJLFQMHJJYQT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1COC(C2)C3=O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Oxatricyclo 4.3.1.13,8 Undecan 2 One

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The reactivity of 4-oxatricyclo[4.3.1.13,8]undecan-2-one is dominated by the lactone functional group, which is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Reactions: The ester carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. Common nucleophilic reactions for lactones include hydrolysis and aminolysis, which proceed via a tetrahedral intermediate. In the case of this sterically hindered lactone, reaction conditions may require elevated temperatures or catalysis. For instance, base-catalyzed hydrolysis would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the ring-opening of the lactone to form a hydroxy-substituted adamantane (B196018) carboxylate.

While specific studies on this compound are limited, the analogous reactions of adamantan-2-one provide insight. Adamantan-2-one reacts with acetonitrile (B52724) in the presence of a strong base to yield an adduct at the carbonyl carbon. researchgate.net This suggests that similar carbon nucleophiles could react with the lactone, although the stability of the lactone ring would influence the reaction outcome.

Electrophilic Reactions: The oxygen atoms of the lactone, particularly the carbonyl oxygen, are nucleophilic and can be attacked by electrophiles. Protonation of the carbonyl oxygen by a strong acid, for example, activates the carbonyl group towards nucleophilic attack and is the initial step in acid-catalyzed hydrolysis and rearrangement reactions.

Rearrangement Reactions within the Oxa-Homoadamantane Core

The rigid tricyclic framework of the oxa-homoadamantane core can undergo fascinating rearrangement reactions, typically under acidic conditions. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates.

A key study on the rearrangements of oxahomoadamantane derivatives in acidic media provides significant insight. researchgate.net While the parent alcohol derivatives of the oxa-homoadamantane system can rearrange to form oxaadamantanes, the lactone derivative (a close analog of this compound) undergoes a different transformation. researchgate.net Under treatment with strong acid, this lactone rearranges to form a diketone. researchgate.net The proposed mechanism involves the protonation of the ether oxygen, followed by a C-O bond cleavage to generate a carbocation. A subsequent Wagner-Meerwein shift, driven by the rigid framework, leads to the formation of the diketone product. This highlights how the presence of the ketone functionality directs the rearrangement pathway differently compared to other substituted oxa-homoadamantanes.

Oxidation and Reduction Pathways of the Ketone Functionality

The ketone (lactone) functionality and the tricyclic core of this compound can undergo various oxidation and reduction reactions.

Oxidation Pathways: The most significant oxidative transformation related to this compound is its formation via the Baeyer-Villiger oxidation of adamantan-2-one. smolecule.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of adamantan-2-one, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the lactone. smolecule.commdpi.com This oxidation is highly regioselective due to the steric and electronic properties of the adamantane cage. smolecule.com

Further oxidation of the oxa-homoadamantane skeleton itself has also been explored. For example, hydroxylation of unactivated tertiary carbon-hydrogen bonds in the 4-oxatricyclo[4.3.1.13,8]undecan-5-one system has been achieved using high-valent ruthenium catalysts, leading to the formation of 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one. stanford.edu

Reduction Pathways: The lactone functionality can be reduced to a diol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon, followed by ring opening to yield 2-hydroxy-2-(hydroxymethyl)adamantane. The analogous nitrogen-containing lactam, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, is readily reduced by lithium aluminum hydride to the corresponding amine, 4-azahomoadamantane. researchgate.net

A milder reduction has been demonstrated on a derivative, 4-oxatricyclo[4.3.1.13,8]undecan-1-amine, using indium bromide and triethylsilane. mdpi.com

Below is a summary of representative oxidation and reduction reactions:

Reaction Type Reagent(s) Starting Material Product
Oxidationm-CPBAAdamantan-2-oneThis compound
OxidationRuO₄/Pyridine4-Oxatricyclo[4.3.1.13,8]undecan-5-one1-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one stanford.edu
ReductionLiAlH₄ (inferred)This compound2-Hydroxy-2-(hydroxymethyl)adamantane
ReductionInBr₃, Et₃SiH4-Oxatricyclo[4.3.1.13,8]undecan-1-amine(Reduced amine derivative) mdpi.com

Derivatization and Further Transformations of Reaction Products

The products obtained from the reactions of this compound serve as versatile intermediates for the synthesis of other functionalized adamantane and homoadamantane (B8616219) derivatives.

The diol resulting from the reduction of the lactone is a particularly useful synthon. The two hydroxyl groups can be differentially protected or functionalized to introduce a variety of other chemical moieties. For example, they can be converted to ethers, esters, or halides, paving the way for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

The diketone formed from the acid-catalyzed rearrangement is another key derivative. The two ketone functionalities can undergo further reactions, such as reduction to diols, conversion to oximes, or reactions with organometallic reagents to introduce new carbon-carbon bonds.

Furthermore, derivatives of the oxa-homoadamantane core, such as the corresponding amine, have been used as scaffolds in the development of potent inhibitors for biological targets. mdpi.com This highlights the importance of the chemical transformations of the 4-oxatricyclo[4.3.1.13,8]undecane system in generating structurally diverse and biologically relevant molecules.

Structural Elucidation and Stereochemistry of 4 Oxatricyclo 4.3.1.13,8 Undecan 2 One Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For bridged tricyclic systems like the analogues of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is typically employed to piece together the constitutional and, to some extent, the stereochemical features of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Oxatricyclo[4.3.1.13,8]undecan-5-one, ¹H and ¹³C NMR spectra are crucial for confirming the presence of the tricyclic core and the relative positions of the lactone functional group.

The ¹H NMR spectrum typically shows a complex series of multiplets in the aliphatic region (δ 1.70–2.15 ppm), corresponding to the twelve protons of the adamantane-like cage. nih.gov Distinct signals for the bridgehead protons and the proton adjacent to the lactone's ether oxygen (δ 4.39–4.52 ppm) are key identifiers. nih.gov Similarly, the ¹³C NMR spectrum provides definitive evidence for the ten carbon atoms of the skeleton, including the characteristic downfield shift for the carbonyl carbon of the lactone (δ ~179 ppm) and the carbon bonded to the ether oxygen (δ ~73 ppm). nih.gov

¹H and ¹³C NMR Spectroscopic Data for 4-Oxatricyclo[4.3.1.13,8]undecan-5-one.
NucleusSolventFrequency (MHz)Chemical Shift (δ ppm)Reference
¹HCDCl₃6001.70–2.15 (m, 12H), 3.01–3.12 (m, 1H), 4.39–4.52 (m, 1H) nih.gov
¹HCDCl₃4001.65-2.12 (m, 12H), 3.04 (t, J = 6.0 Hz, 1H), 4.46 (quintet, J = 2.8 Hz, 1H) rsc.org
¹³CCDCl₃15125.8, 30.9, 33.7, 35.7, 41.2, 73.1, 178.9 nih.gov
¹³CCDCl₃10126.0, 31.1, 33.9, 35.9, 41.4, 73.3, 179.1 strath.ac.uk

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For the analogue Rel-(1R,3R,6S,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one, HRMS data confirms its elemental composition as C₁₀H₁₄O₂. strath.ac.uk This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS Data for a 4-Oxatricyclo[4.3.1.13,8]undecan-5-one Analogue. strath.ac.uk
Ion FormulaCalculated m/zFound m/z
[C₁₀H₁₅O₂]⁺ ([M+H]⁺)167.1067167.1063

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 4-Oxatricyclo[4.3.1.13,8]undecan-5-one, the most diagnostic absorption is that of the carbonyl (C=O) group of the lactone. A strong absorption band is observed around 1717 cm⁻¹. strath.ac.uk This frequency is slightly lower than that of typical acyclic esters (1735-1750 cm⁻¹) and reflects the influence of the rigid, strained tricyclic ring system on the C=O bond. Additional characteristic peaks correspond to C-H stretching vibrations around 2900 cm⁻¹. strath.ac.uk

Key IR Absorption Bands for 4-Oxatricyclo[4.3.1.13,8]undecan-5-one. strath.ac.uk
Frequency (cm⁻¹)Vibration Type
2988, 2911C-H (alkane) stretching
1717C=O (lactone) stretching

X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray diffraction (XRD) provides an unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry. springernature.com For chiral, polycyclic molecules like 4-oxatricyclo[4.3.1.13,8]undecane analogues, obtaining a suitable single crystal allows for the precise mapping of each atom in space. researchgate.net

The determination of the absolute configuration of an enantiomerically pure compound is possible through the phenomenon of anomalous dispersion. researchgate.net When using an appropriate X-ray wavelength, the differences in scattering intensities between Friedel pairs of reflections (hkl and -h-k-l) can be measured. ed.ac.uk The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute configuration of the molecule in the crystal. researchgate.netnih.gov This technique has been successfully applied to determine the absolute configuration of various complex bridged bicyclic and tricyclic natural products, and it remains the gold standard for stereochemical assignment. researchgate.netresearchgate.net

Chirality and Stereochemical Assignments

The 4-oxatricyclo[4.3.1.13,8]undecane framework is inherently chiral, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. Unless synthesized via an asymmetric route, it is typically produced as a racemic mixture (a 50:50 mixture of both enantiomers). The separation and characterization of individual enantiomers are crucial, as they often exhibit different biological activities.

The resolution of racemic mixtures into individual enantiomers is a common challenge in organic chemistry. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. csfarmacie.cznih.gov

The principle of chiral chromatography relies on the differential interaction between the two enantiomers and a chiral selector that is immobilized on the stationary phase. csfarmacie.cz This creates transient diastereomeric complexes with different stabilities, leading to different retention times and thus enabling their separation. oup.comnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for the separation of a wide range of chiral compounds, including lactones. csfarmacie.cz The selection of the appropriate chiral column and mobile phase is determined empirically to achieve optimal resolution for the specific compound of interest.

Conformational Analysis of the Tricyclic System

The 4-oxatricyclo[4.3.1.13,8]undecane framework, also known as homoadamantane (B8616219) lactone, is a rigid and strained system composed of two fused six-membered rings and one seven-membered lactone ring. Its conformational behavior is complex and dictates the molecule's reactivity and spectroscopic properties.

The tricyclic system is an analogue of homoadamantane. The core structure can be viewed as a bicyclo[3.3.1]nonane system with an additional ethylene (B1197577) bridge. In the related 4-azatricyclo[4.3.1.13,8]undecane system, the molecule is described as consisting of two six-membered and one seven-membered ring. researchgate.net The six-membered rings in such bridged systems typically adopt chair or boat conformations, while the seven-membered ring can exist in several low-energy conformations, including chair, boat, and twist-boat forms.

In the analogous 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane, the seven-membered 1,3,5-triazepane ring is known to undergo rapid interconversion between conformers on the NMR timescale. nih.gov The conformation of the ethylene bridge is also a key feature; in some derivatives, it is distorted from ideal symmetry and can be disordered in the crystal lattice. nih.gov For the this compound system, the seven-membered lactone ring's conformational preference is crucial. The presence of the planarizing sp2-hybridized carbonyl carbon and the ether oxygen influences the ring's flexibility. Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are essential tools for identifying the minimum energy conformations and the energy barriers between them. These calculations, often corroborated by X-ray crystallography and detailed NMR analysis (including NOE experiments), provide a comprehensive picture of the molecule's preferred three-dimensional structure. The rigidity of the homoadamantane core significantly restricts the conformational freedom, leading to a limited number of stable conformers.

Theoretical and Computational Studies on 4 Oxatricyclo 4.3.1.13,8 Undecan 2 One

Quantum Chemical Calculations for Electronic Circular Dichroism (ECD)

Quantum chemical calculations are instrumental in elucidating the chiroptical properties of molecules, which is particularly important for complex bridged bicyclic compounds that are often chiral. researchgate.net Electronic Circular Dichroism (ECD) spectroscopy is a key experimental technique for determining the absolute configuration of chiral molecules. The interpretation of experimental ECD spectra, however, can be complex. Time-dependent density functional theory (TD-DFT) has become a reliable and well-established method for calculating theoretical ECD spectra. nih.govnih.gov By comparing the computationally predicted spectrum with the experimental one, the absolute stereochemistry of a molecule can be unambiguously assigned. nih.govuky.edu

For bridged lactones, the sign of the Cotton effect in the CD spectrum is related to the conformation and absolute configuration of the molecule. unityfvg.it In the case of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one and its derivatives, TD-DFT calculations would be used to model the electronic transitions responsible for the observed CD bands. The process typically involves:

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory, often using DFT.

TD-DFT Calculation: Calculating the excitation energies, oscillator strengths, and rotational strengths for each conformer.

Spectral Simulation: Simulating the final ECD spectrum by fitting the calculated transitions to Gaussian or Lorentzian functions and summing them based on the Boltzmann population of each conformer.

This combination of experimental ECD measurements and TD-DFT calculations provides a powerful approach for the stereochemical elucidation of complex natural products and synthetic molecules containing the oxa-adamantane framework. uky.eduresearchgate.net The non-planar nature of the lactone system in such bicyclic structures can lead to strong CD bands, making this a particularly effective analytical method. researchgate.net

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For bridged ring systems like this compound, DFT calculations provide fundamental insights that can rationalize experimental observations.

One key application is in understanding the reactivity of bridgehead positions. A computational study on the bridgehead lithiation-substitution of various bridged ketones and lactones, including those with a [4.3.1] skeleton, utilized B3LYP calculations to predict the feasibility of deprotonation. acs.orgresearchgate.net The calculations showed that for successful deprotonations, the reaction energies (ΔErxn) were negative, whereas they were positive for unsuccessful ones. This theoretical approach accurately predicts the experimental outcomes. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps to characterize the nature of the resulting anionic species, determining whether they are better described as bridgehead enolates or α-keto carbanions. researchgate.net

DFT is also employed to study the reactivity of the adamantane (B196018) core itself. Theoretical studies on adamantane and its derivatives have used DFT to analyze the activation and oxidation of C-H bonds, providing concordance with experimental results. researchgate.net Furthermore, DFT calculations are crucial in studying reaction mechanisms, such as the Baeyer-Villiger oxidation of 2-adamantanone (B1666556), which yields the isomeric lactone 4-oxatricyclo[4.3.1.13,8]undecan-5-one. researchgate.net These studies help in determining the activation energies and understanding the factors that control selectivity.

The table below presents representative calculated reaction energies for the deprotonation of bridged lactones with skeletons similar to this compound, demonstrating the predictive power of DFT.

Compound (Skeleton Type)Deprotonation BaseCalculated ΔErxn (kcal/mol)Experimental Outcome
Lactone ([3.2.1])LTMP-10.3Successful
Lactone ([3.3.1])LTMP-12.3Successful
Lactone ([2.2.1])sBuLi+1.7Unsuccessful

Data sourced from studies on analogous bridged lactone systems. researchgate.net

Molecular Modeling and Dynamics Simulations of Bridged Ring Systems

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational properties of molecules over time. lidsen.com For rigid and sterically demanding structures like this compound, these methods provide insights into the molecule's flexibility, conformational stability, and interactions with its environment.

Bridged ring systems possess unique conformational landscapes. Molecular modeling can be used to explore these conformations and identify the most stable geometric arrangements. This is crucial for understanding the molecule's inherent strain and how its shape influences its chemical and physical properties.

Molecular dynamics simulations, which solve Newton's equations of motion for a system of atoms, can reveal how the molecule behaves at finite temperatures. lidsen.com An MD simulation can provide information on:

Vibrational Motions: The characteristic vibrations of the bridged skeleton.

Conformational Transitions: The energy barriers and pathways for any possible ring-flipping or twisting, although the adamantane-like core of this compound is expected to be very rigid.

Solvation Effects: How the molecule interacts with solvent molecules and how solvation affects its structure and dynamics. ksu.edu.sa

Intermolecular Interactions: MD simulations are essential for studying how the molecule might bind to a biological target, such as an enzyme active site, by modeling the complex series of interactions involved. researchgate.net

While specific MD simulations on this compound are not widely reported, the methodology is broadly applied to adamantane derivatives and other complex polycyclic systems. ksu.edu.saresearchgate.net For example, coarse-grained MD simulations have been used to study the behavior of ring polymers in blends, revealing how their shape is affected by interactions with linear chains. researchgate.netacs.org Such studies underscore the capability of MD to probe the complex dynamics of cyclic and polycyclic structures.

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and mechanisms of chemical reactions is fundamental to organic chemistry. Computational chemistry provides essential tools for analyzing reaction pathways, identifying transition states, and calculating activation energies, which govern the reaction rate.

The formation of this compound or its isomers is often achieved through the Baeyer-Villiger oxidation of the corresponding adamantanone. researchgate.netwikipedia.org Computational studies, often using DFT, are employed to model this reaction. For the Baeyer-Villiger oxidation of 2-adamantanone with perdecanoic acid, a combination of kinetic studies and DFT calculations revealed the activation energy of the oxidation process. researchgate.netrsc.org

Transition state analysis involves locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The key steps in such an analysis are:

Locating Stationary Points: Geometries of the reactants, products, and any intermediates are optimized.

Finding the Transition State (TS): A search algorithm is used to find the first-order saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed on the TS geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants.

This approach has been successfully applied to study the mechanisms of various lactone reactions, including their formation and hydrolysis under neutral, acidic, or basic conditions. researchgate.netacs.org For complex, multistep reactions, computational analysis can also uncover post-transition state bifurcations, where a single transition state leads to multiple competing products, with the product ratio being determined by the system's dynamics after passing the transition state. researchgate.net

The table below shows kinetic data for the Baeyer-Villiger oxidation of 2-adamantanone, a reaction closely related to the synthesis of the title compound.

OxidantSolventTemperature (°C)Apparent Rate Constant (kapp) (1/s)
Perdecanoic acidDichloromethane (B109758)350.00100
Perdecanoic acidToluene350.00063
Perdecanoic acidAcetonitrile (B52724)350.00025

Data sourced from a study on the Baeyer-Villiger oxidation of 2-adamantanone. rsc.org

Applications in Advanced Organic Synthesis

4-Oxatricyclo[4.3.1.13,8]undecan-2-one as a Versatile Building Block

The utility of this compound as a versatile building block stems from its caged structure, which imparts a high degree of conformational rigidity and predictability in synthetic transformations. This characteristic is highly desirable in the design of molecules with specific spatial orientations. The lactone functionality within the tricyclic system serves as a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The synthesis of this building block can be achieved through various routes, with the Baeyer-Villiger oxidation of the corresponding adamantanone being a prominent method. The inherent strain and electronic properties of the bicyclic ketone precursor influence the regioselectivity of the oxygen insertion, leading to the desired lactone isomer.

Utility as a Key Intermediate in the Synthesis of Complex Molecules

While direct and extensive examples of this compound as a key intermediate in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motifs are found in various biologically active molecules. The related 4-oxatricyclo[4.3.1.13,8]undecane scaffold has been explored as a hydrophobic core in the development of potent inhibitors targeting the influenza A virus M2 proton channel. escholarship.org For instance, derivatives of the ring-expanded 4-oxatricyclo[4.3.1.13,8]undecan-1-amine have been synthesized and evaluated for their antiviral activity. escholarship.org This suggests the potential of the 2-one isomer to serve as a precursor for analogous, structurally complex bioactive compounds.

The strategic placement of the carbonyl group at the 2-position offers synthetic pathways that are distinct from its 5-one isomer. This positioning allows for transformations such as alpha-functionalization or ring-opening reactions that can lead to highly functionalized and stereochemically rich acyclic or alternative cyclic systems, which are valuable intermediates in multistep syntheses.

Scaffold for the Development of Novel Chemical Entities

The rigid tricyclic core of this compound serves as an excellent scaffold for the development of novel chemical entities in medicinal chemistry and materials science. In drug discovery, such rigid scaffolds are advantageous as they can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The adamantane-like cage provides a robust and predictable platform for the spatial presentation of pharmacophoric groups.

The exploration of adamantane (B196018) analogues as potent M2 inhibitors highlights the significance of this type of scaffold in generating new therapeutic agents. escholarship.org By modifying the core 4-oxatricyclo[4.3.1.13,8]undecane structure, including the introduction of a ketone at the 2-position, a diverse library of compounds can be generated for screening against various biological targets.

Contribution to the Exploration of New Synthetic Pathways

The study of the synthesis and reactivity of strained, bridged systems like this compound contributes significantly to the broader understanding and exploration of new synthetic pathways. The chemical behavior of this lactone, influenced by its unique geometry, can lead to the discovery of novel rearrangements, ring-opening reactions, and stereoselective transformations.

For example, the Baeyer-Villiger oxidation to form the related 5-one isomer has been a subject of detailed study, employing both chemical and chemo-enzymatic methods. nih.gov These investigations into reaction mechanisms and catalyst development for the synthesis of such caged lactones can be extrapolated to devise new synthetic strategies for other complex molecules. The unique reactivity of the 2-one isomer, when further explored, has the potential to open up new avenues in synthetic organic chemistry.

Future Research Directions for 4 Oxatricyclo 4.3.1.13,8 Undecan 2 One

Development of More Efficient and Sustainable Synthetic Methodologies

The construction of the oxa-homoadamantane core has traditionally relied on multi-step sequences. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic strategies.

A significant area for improvement lies in the Baeyer-Villiger oxidation of adamantanone precursors, a common route to the lactone core of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one. While classic methods often employ stoichiometric peroxy acids, which generate significant waste, newer approaches are exploring catalytic and greener alternatives. For instance, the use of hydrogen peroxide in the presence of a nitrile under mildly basic conditions offers a more sustainable pathway. Further research into heterogeneous catalysts, such as magnesium-aluminum hydrotalcites, could lead to easily recoverable and reusable systems, minimizing waste and simplifying purification.

Chemo-enzymatic methods also hold considerable promise for sustainable synthesis. The use of lipases immobilized in supported ionic liquid phases has demonstrated the potential for highly selective Baeyer-Villiger oxidations under mild conditions. Future work in this area could focus on expanding the substrate scope of these biocatalytic systems and optimizing reaction conditions for industrial-scale production.

Ionic liquids are also being explored as environmentally attractive solvents for Baeyer-Villiger reactions, eliminating the need for chlorinated solvents like dichloromethane (B109758) and chloroform. chapman.edu Research into task-specific ionic liquids that can enhance the solubility and reactivity of oxidants like Oxone® could lead to significant improvements in reaction efficiency and sustainability. chapman.edu

Stereocontrol in Complex Oxa-Homoadamantane Construction

The inherent chirality and rigidity of the oxa-homoadamantane framework make it an attractive scaffold for asymmetric synthesis and the development of chiral ligands and catalysts. However, achieving precise stereocontrol during the synthesis of substituted derivatives remains a significant challenge.

Future research will likely focus on the development of novel stereoselective methodologies for the construction and functionalization of the this compound core. This includes the exploration of chiral catalysts for key bond-forming reactions and the use of chiral auxiliaries to direct the stereochemical outcome of transformations.

Transannular cyclization reactions of bicyclo[3.3.1]nonane derivatives have proven to be a powerful strategy for constructing the 2-oxaadamantane system, and further investigation into the stereoelectronic effects governing these cyclizations could lead to highly stereoselective syntheses. Asymmetric desymmetrization of meso-precursors also presents a promising avenue for accessing enantiomerically pure oxa-homoadamantane derivatives.

Advanced Mechanistic Insights into Novel Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes.

For instance, the transformation of dichloroadamantanes into 2-oxaadamantane derivatives in the presence of fuming nitric acid involves a complex series of events, including Grob fragmentation and transannular cyclizations. Detailed mechanistic studies, employing both experimental techniques and computational modeling, could provide valuable insights into the intermediates and transition states involved in these processes, enabling better control over product distribution.

The acid-promoted cyclization of ketoolefins to form the 2-oxa-1-adamantyl cation is another area where further mechanistic investigation is warranted. scribd.com Understanding the factors that influence the stability and reactivity of this key intermediate could lead to the development of new and efficient methods for constructing the oxa-homoadamantane scaffold.

Exploration of New Functionalization Strategies

The ability to introduce a diverse range of functional groups onto the this compound scaffold is essential for its application in medicinal chemistry and materials science. While methods for functionalizing the parent adamantane (B196018) core are well-established, the development of selective functionalization strategies for the oxa-homoadamantane system is an ongoing area of research.

Future efforts will likely focus on the development of site-selective C-H functionalization methods, which would allow for the direct introduction of functional groups at specific positions on the cage structure. The use of high-valent ruthenium oxo complexes has shown promise for the hydroxylation of unactivated tertiary C-H bonds in related systems, and the application of this methodology to oxa-homoadamantanes could provide access to a range of novel derivatives.

Furthermore, the development of methods for the selective opening of the lactone ring would provide a versatile entry point for the synthesis of a variety of difunctionalized adamantane derivatives.

Computational Design of Oxa-Homoadamantane Scaffolds with Tunable Properties

Computational chemistry and molecular modeling are powerful tools that can be used to accelerate the discovery and development of new oxa-homoadamantane derivatives with specific properties.

Future research in this area will likely involve the use of computational methods to:

Predict the reactivity and selectivity of new synthetic transformations.

Design novel oxa-homoadamantane-based scaffolds with tailored electronic and steric properties for applications in catalysis and materials science.

Screen virtual libraries of oxa-homoadamantane derivatives for potential biological activity.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueCritical ParametersApplication Example
1H^1\text{H}-NMRSolvent (CDCl3_3), δ 1.2–3.0 (bridgehead protons)Assign axial vs. equatorial protons
HRMSResolution >30,000, m/z 195.1254 ([M+H]+^+)Confirm molecular formula
HPLCC18 column, 70:30 H2 _2O:MeCN, 1 mL/minPurity >98%

Q. Table 2. Common Pitfalls in Data Analysis

PitfallSolutionReference
Overlapping NMR signalsUse 2D-COSY or HSQC for assignment
Low synthetic yieldOptimize catalyst loading (e.g., Pd/C %)
Inconsistent bioactivityValidate assays with blinded replicates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.